[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride
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Overview
Description
[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The presence of the difluoroethyl group in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride typically involves the reaction of 2,2-difluoroethylamine with 1,2,4-triazole-3-carboxaldehyde under acidic conditions to form the intermediate [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of microreactors can also enhance the efficiency of the synthesis by improving mass and heat transfer rates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound has shown promise in the development of antifungal and antibacterial agents due to its ability to inhibit key enzymes in microbial pathways.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with enhanced properties, such as increased stability and bioactivity.
Mechanism of Action
The mechanism of action of [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoroethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
[2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one]: Used in the synthesis of herbicides.
[2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol: The non-hydrochloride form of the compound.
Uniqueness: The presence of the difluoroethyl group in [2-(2,2-Difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O.ClH/c6-4(7)1-10-5(2-11)8-3-9-10;/h3-4,11H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPLGONYMZCZCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=N1)CO)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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